
6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group and a trifluorophenyl group attached to a picolinic acid backbone
Preparation Methods
The synthesis of 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
In industrial production, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and concentration of reagents. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific proteins makes it useful for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation. Its ability to inhibit specific enzymes makes it a candidate for developing new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the function of these proteins. Zinc finger proteins are involved in various cellular processes, including viral replication and cell homeostasis .
Comparison with Similar Compounds
6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid can be compared with other similar compounds, such as:
Halauxifen-methyl: A synthetic auxin herbicide with a similar picolinic acid backbone.
Florpyrauxifen-benzyl: Another synthetic auxin herbicide with a similar structure.
Picloram: A well-known herbicide with a picolinic acid structure.
The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-amino-3-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-5-3-7(14)10(8(15)4-5)6-1-2-9(16)17-11(6)12(18)19/h1-4H,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRYUWHWWILLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=C(C=C(C=C2F)F)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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